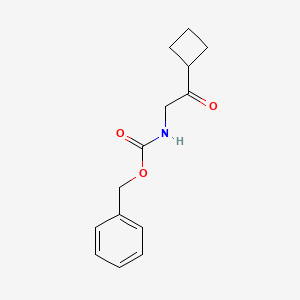
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the introduction of a cyclopropylmethoxy group onto the pyridine ring. One efficient method for its preparation is through copper-catalyzed Csp³-H oxidation . In this process, pyridin-2-yl-methanes react with water under mild conditions to yield pyridin-2-yl-methanones. The reaction proceeds well with various aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, resulting in moderate to good yields .
Molecular Structure Analysis
The molecular structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol consists of a pyridine ring fused with a cyclopropylmethoxy group and a hydroxyl group. The cyclopropylmethoxy moiety is attached to the pyridine nitrogen atom, forming a stable structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Iron(II) Complexes: The compound has been utilized in synthesizing iron(II) complexes with pyridine hemiacetals as axial ligands. These complexes, studied through X-ray diffraction and spectroscopy, are found to form octahedral metal coordination polyhedrons, revealing potential applications in coordination chemistry (Bourosh et al., 2018).
Catalytic Applications
- Biocatalytic Synthesis: It has been involved in whole-cell biocatalytic synthesis experiments. Utilizing recombinant Escherichia coli in a microreaction system, efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol was achieved, highlighting its role in green chemistry and biocatalysis (Chen et al., 2021).
Photocatalysis
- Photo-methoxylation: Research has shown that photo-methoxylation processes in acidic methanol can be influenced by pyridine compounds like this one. This has implications in photochemical reactions and photocatalysis (Sugimori et al., 1983).
Supramolecular Chemistry
- Supramolecular Complex Formation: This compound has been used in the synthesis of triple-stranded helical supramolecular complexes. The formation of these complexes, involving tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and copper(I), is significant in the study of supramolecular structures (Lam et al., 1997).
Nickel Complexes in Catalysis
- Nickel Complex Synthesis: The chemical has been instrumental in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes are used in the catalytic oligomerization of ethylene, indicating its utility in industrial catalysis (Kermagoret & Braunstein, 2008).
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVTNQTQDEAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


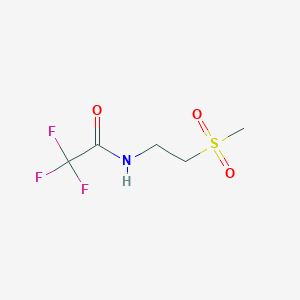
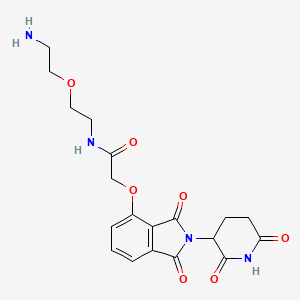
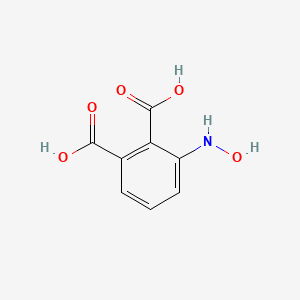



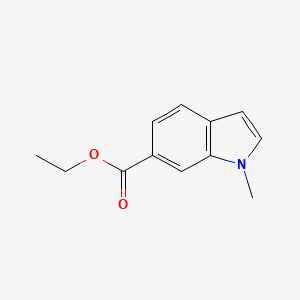
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
